molecular formula C8H14O3 B2841222 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid CAS No. 2416229-03-1

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B2841222
CAS No.: 2416229-03-1
M. Wt: 158.197
InChI Key: TXETTWDZHOKXHY-UHFFFAOYSA-N
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Description

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid is a heterocyclic organic compound that features a tetrahydropyran ring with two methyl groups at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of propargyl vinyl ethers, which undergo a silver(I)-catalyzed propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction . This method allows for the efficient formation of the tetrahydropyran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The specifics of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyltetrahydro-2H-pyran-2-one: Similar in structure but lacks the carboxylic acid group.

    2H-Pyran-2-carboxylic acid: Similar core structure but without the methyl groups at the 5-position.

Uniqueness

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid is unique due to the

Properties

IUPAC Name

5,5-dimethyloxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)4-3-6(7(9)10)11-5-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXETTWDZHOKXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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